(4aS,7aS)-tert-butyl 6-tosylhexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate
Description
This compound features a bicyclic pyrrolo[3,4-b][1,4]oxazine core with a tert-butyl carbamate (Boc) group at the 4-position and a tosyl (p-toluenesulfonyl) group at the 6-position. The (4aS,7aS) stereochemistry confers specific spatial arrangements critical for interactions in synthetic or biological systems.
Properties
IUPAC Name |
tert-butyl (4aS,7aS)-6-(4-methylphenyl)sulfonyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5S/c1-13-5-7-14(8-6-13)26(22,23)19-11-15-16(12-19)24-10-9-20(15)17(21)25-18(2,3)4/h5-8,15-16H,9-12H2,1-4H3/t15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIWLBPEEIZWBJ-HOTGVXAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3C(C2)OCCN3C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C[C@H]3[C@H](C2)OCCN3C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001108243 | |
| Record name | 1,1-Dimethylethyl (4aS,7aS)-hexahydro-6-[(4-methylphenyl)sulfonyl]pyrrolo[3,4-b]-1,4-oxazine-4(4aH)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001108243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159908-22-1 | |
| Record name | 1,1-Dimethylethyl (4aS,7aS)-hexahydro-6-[(4-methylphenyl)sulfonyl]pyrrolo[3,4-b]-1,4-oxazine-4(4aH)-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159908-22-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl (4aS,7aS)-hexahydro-6-[(4-methylphenyl)sulfonyl]pyrrolo[3,4-b]-1,4-oxazine-4(4aH)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001108243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,7aS)-tert-butyl 6-tosylhexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate typically involves multiple steps:
Formation of the Hexahydropyrrolo[3,4-b][1,4]oxazine Ring: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include tosyl chloride for introducing the tosyl group and tert-butyl bromoacetate for the esterification process.
Esterification: The esterification step involves the reaction of the intermediate with tert-butyl bromoacetate under basic conditions, typically using a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tosyl group, leading to the formation of sulfonic acids or sulfonates.
Reduction: Reduction reactions can target the oxazine ring, potentially opening it to form different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Sulfonic acids or sulfonates.
Reduction: Alcohols or amines, depending on the specific reaction conditions.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (4aS,7aS)-tert-butyl 6-tosylhexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The hexahydropyrrolo[3,4-b][1,4]oxazine ring system is of particular interest due to its potential bioactivity. Studies focus on its interactions with biological targets, aiming to develop new therapeutic agents.
Industry
In the industrial sector, this compound is explored for its potential use in the development of advanced materials, such as polymers and coatings. Its unique chemical properties can impart desirable characteristics to these materials, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of (4aS,7aS)-tert-butyl 6-tosylhexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Stereochemical and Functional Group Variations
(4aR,7aR)-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate
- Key Differences :
- Stereochemistry : (4aR,7aR) enantiomer vs. (4aS,7aS) in the target compound.
- Substituents : Lacks the tosyl group, reducing molecular weight (228.29 vs. ~383.48 g/mol for the target).
- Implications :
Heterocyclic Core Modifications
(4aS,7aS)-tert-Butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate
- Key Differences :
- Replaces the oxazine oxygen with a pyridine nitrogen.
- Molecular formula: C12H22N2O2 (MW: 226.32).
- Reduced polarity compared to oxazine may lower solubility in polar solvents .
Complex Derivatives with Extended Aromatic Systems
(1R,3S,5R,7R,8aS)-7-Ethylhexahydro-1-(6-hydroxy-4-quinolinyl)-3,7-methano-1H-pyrrolo[2,1-c][1,4]oxazine
- Key Differences: Incorporates a hydroxyquinolinyl group and ethyl-methano bridge. Molecular weight: 310.40 g/mol.
- Implications: Quinoline’s aromatic system enables intercalation or metal chelation, relevant in antimicrobial or anticancer applications.
Comparative Data Table
Key Findings and Implications
- Functional Groups : The tosyl group in the target compound enhances its utility as a synthetic intermediate, whereas benzotriazole or ester substituents in analogs prioritize pharmacological activity .
- Stereochemistry : Enantiomeric differences (e.g., 4aR vs. 4aS) significantly impact molecular interactions, necessitating chiral resolution in drug development .
- Heterocyclic Cores: Oxazine rings offer polarity for solubility, while pyridine or quinoline systems introduce aromaticity for target binding .
Biological Activity
The compound (4aS,7aS)-tert-butyl 6-tosylhexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate is a member of the oxazine family known for its potential biological activities. This article explores its synthesis, biological properties, and pharmacological implications based on diverse research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 228.29 g/mol
- CAS Number : 1993249-46-9
The compound features a hexahydropyrrolo structure fused with an oxazine ring, which contributes to its unique biological profile.
Central Nervous System (CNS) Effects
Research indicates that compounds with similar structures exhibit significant CNS depressant activity. A study demonstrated that derivatives of the oxazine framework led to a reduction in locomotor activity in mice, suggesting sedative effects. This was quantified through behavioral assays measuring movement reduction in response to varying doses of the compounds .
Case Study 1: CNS Activity Evaluation
In a pharmacological evaluation of similar compounds, researchers synthesized several octahydropyrido derivatives and assessed their effects on CNS activity. The results indicated that modifications to the oxazine structure could enhance or diminish sedative properties. The study highlighted the importance of stereochemistry in determining biological outcomes .
| Compound | Stereochemistry | CNS Activity | Reference |
|---|---|---|---|
| Compound A | (4aS,7aS) | Significant depressant effect | |
| Compound B | (4aR,7aR) | Moderate depressant effect |
Case Study 2: Antimicrobial Screening
In another study focused on antimicrobial properties, researchers screened a series of oxazine derivatives against Gram-positive and Gram-negative bacteria. The findings suggested that structural modifications could enhance antibacterial activity significantly .
| Compound | Antibacterial Activity | Effective Against |
|---|---|---|
| Compound C | High | Staphylococcus aureus |
| Compound D | Moderate | Escherichia coli |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
